Lithium methacrylate

Description

Significance and Research Landscape

The primary significance of lithium methacrylate (B99206) in advanced materials science lies in its application in polymer electrolytes for lithium-ion batteries. smolecule.com Conventional lithium-ion batteries often utilize liquid electrolytes, which can be flammable and pose safety risks. smolecule.com Researchers are actively exploring solid polymer electrolytes (SPEs) and gel polymer electrolytes (GPEs) as safer alternatives. smolecule.commdpi.com Lithium methacrylate is a key candidate for these systems because it can enhance the ionic conductivity of the polymer matrix. smolecule.com When incorporated into polymers, it helps facilitate the movement of lithium ions, which is essential for battery function. smolecule.commdpi.com

The research landscape extends to other areas as well, including:

Dental Materials: Due to its ability to form strong, durable, and biocompatible polymers, this compound is an essential component in the production of dental cements and restorative materials. ontosight.ainih.gov

Adhesives and Coatings: Its capacity to form robust bonds makes it valuable in the formulation of high-strength adhesives and durable industrial coatings. ontosight.ai

Polymer Synthesis: It serves as an initiator in anionic polymerization, allowing for the creation of various methacrylate-based polymers with well-defined structures and properties.

The scientific community is focused on improving the performance of materials containing this compound by modifying its interaction with polymer matrices. Studies have shown that its presence can alter the physical properties of polymers like poly(methyl methacrylate) (PMMA), affecting characteristics such as glass transition temperature and mechanical strength under thermal stress. smolecule.com

Historical Context of Academic Inquiry

The academic inquiry into this compound is rooted in the broader history of acrylic and methacrylic polymer chemistry. The journey began with the first synthesis of acrylic acid in 1843, followed by methacrylic acid in 1865. wikipedia.org The ester derivative, methyl methacrylate (MMA), was created through the reaction of methacrylic acid and methanol. wikipedia.org The polymerization process that converts MMA into poly(methyl methacrylate) (PMMA) was discovered in 1877. scribd.com

The commercialization of PMMA began in the 1930s under trade names like Plexiglas and Perspex. wikipedia.org Initially, research focused on PMMA's use as a lightweight, shatter-resistant alternative to glass. wikipedia.orgscribd.com In the mid-20th century, the potential for methacrylate-based materials in biomedical applications began to be explored, leading to the development of soft hydrogel contact lenses from poly(2-hydroxyethyl methacrylate) (PHEMA) in the 1950s. fupress.net

It was later in the timeline of polymer science that researchers began to investigate the properties of methacrylate salts, such as this compound. This shift in focus was driven by the burgeoning field of lithium-ion battery technology. mdpi.comchemmethod.com The need for safer and more efficient energy storage solutions propelled academic inquiry into using polymers as electrolytes. mdpi.com Researchers began to explore how incorporating lithium salts directly into the polymer structure or as a dopant could enhance ionic conductivity, leading to the current focus on this compound in advanced solid-state and gel polymer electrolytes. smolecule.com

Scope and Objectives of Contemporary Research

Contemporary research on this compound is primarily driven by the goal of developing next-generation energy storage devices and advanced functional materials. The main objectives include enhancing the performance and safety of lithium-ion batteries and creating novel materials for various applications.

Key research objectives include:

Improving Solid-State Electrolytes (SPEs): A major goal is to create all-solid-state batteries that are safer than their liquid-electrolyte counterparts. smolecule.com Research focuses on synthesizing novel polymer electrolytes incorporating this compound to achieve high ionic conductivity, good mechanical strength to suppress lithium dendrite formation, and a wide electrochemical stability window. smolecule.comnih.gov For instance, blending PMMA with other polymers and lithium salts has been shown to improve thermal stability and ionic conductivity. nih.gov

Enhancing Gel Polymer Electrolytes (GPEs): GPEs offer a compromise between the high conductivity of liquid electrolytes and the stability of solid electrolytes. d-nb.info Current studies aim to optimize GPEs by using this compound-based polymers to retain liquid electrolytes effectively, enhance mechanical stability, and achieve high ionic conductivity at room temperature. researchgate.net Research has shown that GPEs can achieve ionic conductivities of up to 8.5 × 10⁻³ S cm⁻¹ and electrochemical stability up to 5.9 V. rsc.org

Developing Advanced Dental and Medical Materials: Research continues to leverage the biocompatibility and polymerization properties of methacrylate-based polymers. nih.govceradirect.com Studies compare the performance of PMMA-based materials with other standards like lithium disilicate for applications such as provisional implant attachments, showing comparable performance in terms of cell behavior. nih.govnih.gov

Understanding Fundamental Polymer-Salt Interactions: A significant area of research involves elucidating the interactions between lithium ions from salts like this compound and the polymer matrix at a molecular level. smolecule.commdpi.com The type of anion in the lithium salt has been found to strongly affect the glass transition temperature and molecular mobility of the host PMMA matrix. mdpi.com This fundamental understanding is crucial for designing materials with tailored thermal and mechanical properties. smolecule.com

Detailed Research Findings

The following tables summarize key data from various research studies on this compound and related polymer systems.

| Polymer System | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |

|---|---|---|---|

| PVdF-HFP/PMMA Blend (22.5 wt.% PMMA) | 7.4 × 10⁻⁵ | Room Temp | nih.gov |

| Gel Polymer Electrolyte (BF₃–LiMA complexes) | 3.0 × 10⁻⁵ | 25 | researchgate.net |

| PMMA@PET GPE | 7.1 × 10⁻⁴ | 25 | acs.org |

| EMG30 with 40wt% LiTf | 5.84 × 10⁻³ | Room Temp | scientific.net |

| P(MMA-co-PEGMA) GPE | 3.01 × 10⁻³ | Not Specified | nih.gov |

| Methacrylate based GPE (OEGMA and BnMA) | 1.8 × 10⁻³ | 25 | researchgate.net |

| Starch-based SPE with PEGMA | 3.8 × 10⁻⁵ | Room Temp | nih.gov |

| Starch-based GPE with PEGMA | 4.3 × 10⁻³ | Room Temp | nih.gov |

| Material/System | Property | Value | Reference |

|---|---|---|---|

| Gel Polymer Electrolyte (BF₃–LiMA complexes) | Electrochemical Stability | ~5.0 V | researchgate.net |

| PVDF–HFP/TPU/PMMA with 2% SiO₂ | Electrochemical Stability | Up to 5.9 V | rsc.org |

| PMMA/LiBr blend | Glass Transition Temp. (Tg) | Increased vs. pure PMMA | mdpi.com |

| PMMA blended with other polymers and lithium salts | Melting Point Shift | From 114 °C to 136 °C | |

| Hyperbranched star‐shaped polymeric ionic liquid | Electrochemical Window | Up to 4.9 V | nih.gov |

| Starch-based polymer electrolytes with PEGMA | Electrochemical Stability Window | > 4.7 V | nih.gov |

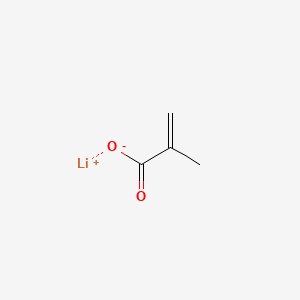

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.Li/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQOUIUVEQXDPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157500 | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13234-23-6 | |

| Record name | Lithium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013234236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Methacrylate and Its Derivatives

Direct Salt Formation via Neutralization

One of the most straightforward and fundamental methods for preparing lithium methacrylate (B99206) is through the direct neutralization of methacrylic acid with a lithium-containing base. This acid-base reaction results in the formation of the lithium methacrylate salt and water.

The synthesis of this compound via neutralization involves the reaction of methacrylic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate. The reaction is typically performed in a 1:1 molar ratio of the acid to the lithium base to ensure complete conversion to the salt.

The process generally involves dissolving the reactants in a suitable solvent, such as water or an alcohol. The mixture is stirred, often at a controlled temperature, until the neutralization is complete, which can be monitored by pH measurements. Careful control of the stoichiometry is crucial to achieve a high-purity product. For instance, reacting methacrylic acid with an equimolar amount of lithium hydroxide in an aqueous solution, followed by the evaporation of the solvent, yields the this compound salt.

A typical laboratory-scale synthesis might involve the following reaction:

CH₂(CH₃)CCOOH + LiOH → CH₂(CH₃)COOLi + H₂O

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Methacrylic Acid | 86.09 | 1 |

| Lithium Hydroxide | 23.95 | 1 |

| Product | Molar Mass ( g/mol ) | |

| This compound | 92.03 | |

| Water | 18.02 |

This table outlines the basic stoichiometry for the synthesis of this compound via neutralization.

Achieving high purity of the synthesized this compound is essential for its subsequent applications, particularly in polymerization. Common purification methods include recrystallization from a suitable solvent or precipitation. After synthesis, the crude product is often washed to remove any unreacted starting materials or byproducts.

Validation of the product's purity and structure is accomplished through various analytical techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound will show the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic peaks for the carboxylate salt. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the synthesized compound. thermofisher.comresearchgate.netcmu.ac.th The spectra provide detailed information about the hydrogen and carbon environments within the molecule, confirming the formation of the methacrylate salt.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is employed to determine the elemental composition, specifically to confirm the presence and quantify the concentration of lithium in the final product.

Reaction Stoichiometry and Controlled Conditions

In Situ Polymerization Approaches

An alternative to synthesizing the this compound salt first is to incorporate lithium ions directly during the polymerization of a methacrylate monomer. This in situ approach is particularly common in the development of polymer electrolytes for lithium-ion batteries. In these methods, a lithium salt is dissolved in a methacrylate monomer, and the mixture is then polymerized.

Photo-initiated polymerization, or UV-curing, is a rapid, low-energy, and often solvent-free method for producing cross-linked polymer networks. researchgate.netiieta.org In this process, a photoinitiator is added to a mixture of a methacrylate monomer (or oligomer) and a lithium salt. iieta.orgelectrochemsci.org Upon exposure to UV radiation, the photoinitiator generates free radicals, which initiate the polymerization of the methacrylate groups. electrochemsci.org

The properties of the resulting polymer can be tailored by adjusting the UV light intensity, exposure time, and the concentration of the photoinitiator and lithium salt. researchgate.netacs.org For example, a study on methacrylate/ionic liquid-based polymer electrolytes demonstrated that while light intensity did not affect the final monomer conversion rate (which was 100%), it significantly influenced the polymerization rate and the structural properties of the polymer. researchgate.net

Common components in UV-cured methacrylate systems include:

| Component | Function | Example |

| Monomer/Oligomer | Forms the polymer backbone | Bisphenol A ethoxylate dimethacrylate (BisEMA) researchgate.net, Poly(ethylene glycol) dimethacrylate (PEGDMA) acs.org |

| Lithium Salt | Provides ionic conductivity | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) researchgate.net, Lithium bis(fluorosulfonyl)imide (LiFSI) acs.org |

| Photoinitiator | Initiates polymerization upon UV exposure | 2-hydroxy-2-methyl-1-phenyl-1-propanone researchgate.net, 2,2-dimethoxy-2-phenylacetophenone (B1663997) electrochemsci.org |

This table lists typical components used in the photo-initiated polymerization of methacrylate-based electrolytes.

Thermally-initiated radical polymerization is another widely used method where a thermal initiator is employed to generate radicals upon heating. rsc.org This technique is considered cost-effective and commercially viable for creating quasi-solid electrolytes. rsc.org The process involves mixing a methacrylate monomer, a lithium salt, and a thermal initiator, and then heating the mixture to a specific temperature to trigger polymerization. mdpi.com

The choice of thermal initiator is critical and depends on the desired polymerization temperature. mdpi.com For instance, azobisisobutyronitrile (AIBN) is a common initiator that decomposes to form radicals when heated. rsc.org Research has shown that the addition of a thermal initiator to a photopolymerization system can lead to higher final monomer conversions by providing an additional source of initiating radicals as the temperature increases due to the exothermic nature of the polymerization. mdpi.com

Developing solvent-free or minimal solvent polymerization methods is a significant goal in green chemistry, as it reduces waste and environmental impact. repec.org Both UV-curing and thermal initiation can be adapted for solvent-free systems. acs.org

In a solvent-free approach, the liquid monomer itself acts as the reaction medium. repec.org This is particularly advantageous for creating solid polymer electrolytes, where the lithium salt is directly dissolved in the monomer before polymerization. rsc.org For example, a study reported the synthesis of nonflammable and self-healing polymer film electrolytes through a solvent-free, UV-initiated free radical polymerization of methyl methacrylate (MMA) and an ionic liquid. researchgate.net This method is not only environmentally friendly but can also be rapid and cost-effective.

Thermally-Initiated Radical Polymerization

Solution Casting Techniques for Polymer Electrolyte Fabrication

Solution casting is a prevalent and straightforward method for fabricating polymer electrolyte films for applications such as lithium-ion batteries. researchgate.netmdpi.com The technique involves dissolving a host polymer and a lithium salt in a suitable common solvent to create a homogeneous solution. mdpi.com This solution is then cast onto a flat substrate, and the solvent is allowed to evaporate slowly, resulting in a solid or gel-like electrolyte film. mdpi.comaip.org

The choice of polymer, lithium salt, and solvent is critical to the final properties of the electrolyte. Polymers like poly(methyl methacrylate) (PMMA), poly(ethyl methacrylate) (PEMA), and copolymers such as poly(glycidyl methacrylate-co-methyl methacrylate) P(GMA-co-MMA) are often used as hosts due to their ability to dissolve lithium salts and form stable films. researchgate.netaip.orgiieta.org The lithium salt provides the mobile ions necessary for conductivity. While this compound can be used, other salts like lithium perchlorate (B79767) (LiClO₄) and lithium trifluoromethanesulfonate (B1224126) (LiCF₃SO₃, or LiTf) are commonly studied. researchgate.netiieta.org The solvent, typically a volatile organic compound like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), facilitates the homogeneous mixing of the components. iieta.orgchemmethod.com

The process generally follows these steps:

The host polymer is dissolved in the solvent, which may require continuous stirring for several hours. iieta.org

The lithium salt is separately dissolved in the same solvent or added directly to the polymer solution. aip.org

The final homogeneous mixture is stirred, often for 24 hours, to ensure uniformity. iieta.org

The solution is poured into a petri dish or onto another level substrate. aip.org

The solvent is left to evaporate at room or a slightly elevated temperature, which can take 48 hours or more. aip.orgchemmethod.com

Research has focused on optimizing the composition of these electrolytes to maximize ionic conductivity and electrochemical stability. For instance, studies on PMMA-based gel polymer electrolytes found that the electrochemical potential window could be improved from 4.2 to 4.5 V by adjusting the PMMA content. researchgate.net In one study, the highest lithium transference number of 0.42 was achieved in a gel electrolyte containing 10 wt% PMMA with lithium perchlorate. researchgate.net Similarly, research on P(GMA-co-MMA) electrolytes showed that ionic conductivity at room temperature could be significantly improved by optimizing the concentration of lithium triflate. iieta.org

The following table summarizes findings from various studies on polymer electrolytes fabricated via solution casting.

| Polymer Host(s) | Lithium Salt | Solvent | Key Research Findings |

| Poly(methyl methacrylate) (PMMA) | Lithium Perchlorate (LiClO₄) | Dimethylacetamide | An electrolyte with 10 wt% PMMA yielded the highest lithium transference number (0.42) and an electrochemical stability window of 4.5 V. researchgate.net |

| Poly(glycidyl methacrylate-co-methyl methacrylate) P(GMA-co-MMA) | Lithium Triflate (LiCF₃SO₃) | Tetrahydrofuran (THF) | The addition of 30 wt.% of the lithium salt improved room temperature conductivity by approximately six orders of magnitude. iieta.org |

| Poly(ethyl methacrylate) (PEMA) | Lithium Trifluoromethanesulfonate (LiCF₃SO₃) | Tetrahydrofuran (THF) | Maximum room temperature ionic conductivity of 7.2 × 10⁻⁸ S cm⁻¹ was achieved with the addition of 20 wt.% of LiCF₃SO₃. aip.org |

| Polyacrylonitrile (PAN) / Poly(methyl methacrylate) (PMMA) Blend | Lithium Chloride (LiCl), Lithium Carbonate (Li₂CO₃), Lithium Sulfate (Li₂SO₄H₂O) | Dimethylformamide (DMF) | Blend films were successfully prepared by dissolving the polymers and various lithium salts in DMF at 70°C before casting. chemmethod.com |

Functionalization and Derivatization Strategies via Post-Polymerization Modification (e.g., Transesterification with Lithium Alkoxides)

Post-polymerization modification is a powerful strategy for synthesizing functional copolymers from a single, readily available starting polymer, thereby creating value-added materials. nih.gov One effective method is the transesterification of polymethacrylates, such as poly(methyl methacrylate) (PMMA), using lithium alkoxides. nih.govescholarship.org This approach allows for the direct conversion of the ester side chains of the polymer into new functional groups, a process that can be challenging to achieve through direct copolymerization of functional monomers. google.com

The key to this strategy is the use of lithium alkoxides, which are potent nucleophiles. nih.gov These reagents are typically prepared in-situ by reacting a primary alcohol with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). nih.gov The resulting lithium alkoxide can then displace the methyl ester groups on the PMMA backbone to form a new copolymer with tailored functionality. nih.gov

The general procedure involves:

Dissolving the starting polymer (e.g., PMMA) in a suitable solvent like N,N-Dimethylformamide (DMF). nih.gov

In a separate flask, preparing the lithium alkoxide by adding LDA to a solution of the desired alcohol (e.g., benzyl (B1604629) alcohol) in a solvent like THF, typically at 0 °C. nih.gov

Adding the polymer solution to the lithium alkoxide mixture. nih.gov

Heating the reaction mixture to an elevated temperature (e.g., 120 °C) for a specific duration to drive the transesterification reaction. nih.gov

Precipitating the resulting functionalized polymer in a non-solvent like an acidic water/methanol mixture to isolate the product. nih.gov

This method has been successfully used to introduce a variety of functional groups onto a PMMA backbone, including alkyl, alkene, alkyne, benzyl, and poly(ether) side groups. nih.govescholarship.org Research has demonstrated that under optimized conditions, a functionalization degree of up to 65% can be achieved. nih.govescholarship.org The versatility of this protocol has been shown by its application to PMMA homopolymers and block copolymers produced by different polymerization techniques, including free radical, anionic, and controlled radical polymerizations like ATRP. nih.gov

The table below details experimental findings for the transesterification of PMMA with various lithium alkoxides.

| Starting Polymer | Alcohol for Alkoxide Formation | Base | Reaction Conditions | Degree of Functionalization |

| PMMA (Mₙ 92 kg/mol ) | Benzyl Alcohol | Lithium Diisopropylamide (LDA) | 120 °C, 2 hours | 15% |

| PMMA (Mₙ 92 kg/mol ) | Benzyl Alcohol | Lithium Diisopropylamide (LDA) | 120 °C, 18 hours | 65% |

| PMMA via ATRP (Mₙ 13.2 kg/mol ) | Benzyl Alcohol | Lithium Diisopropylamide (LDA) | 120 °C, 2 hours | 15% |

| PMMA (Mₙ 92 kg/mol ) | Propargyl Alcohol | Lithium Diisopropylamide (LDA) | 120 °C, 18 hours | 50% |

| PMMA (Mₙ 92 kg/mol ) | 2-Butoxyethanol | Lithium Diisopropylamide (LDA) | 120 °C, 18 hours | 55% |

Data compiled from Fleischmann et al. (2017) nih.gov

This transesterification strategy represents an efficient pathway to diversify the chemical properties of commodity polymers like PMMA, enabling the creation of specialized materials from simple precursors. nih.gov

Polymerization Kinetics and Mechanisms Mediated by Lithium Ions

Free Radical Polymerization in the Presence of Lithium Salts

In free-radical polymerization, lithium salts, acting as Lewis acids, can interact with both the methacrylate (B99206) monomer and the propagating radicals. This interaction leads to notable changes in the kinetic parameters of the polymerization process.

The addition of lithium salts to the free-radical polymerization of methacrylates generally leads to an increase in the propagation rate coefficient, k_p. rsc.organu.edu.au This acceleration is attributed to the complexation of the lithium cation with the carbonyl group of the monomer. This complexation enhances the reactivity of the monomer's double bond, facilitating the addition of a propagating radical. rsc.orgnii.ac.jp

Studies using Pulsed Laser Polymerization (PLP) have quantified this effect. For instance, the presence of lithium bis(trifluoromethane)sulfonamide (LiNTf₂) has been shown to cause a significant increase in the k_p of methyl methacrylate (MMA). rsc.org Similarly, other Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) have demonstrated a catalytic effect on propagation, with k_p increasing with the concentration of the Lewis acid. anu.edu.au For example, a 10 mol % loading of AlCl₃ was found to double the k_p of MMA at 22°C. anu.edu.au This effect is linked to a reduction in the activation energy for the propagation step. anu.edu.au

Effect of Lewis Acids on the Propagation Rate Coefficient (k_p) of Methyl Methacrylate (MMA)

This table illustrates the catalytic effect of different Lewis acids on the propagation rate coefficient (k_p) of MMA polymerization. Data shows an enhancement of k_p with increasing concentrations of the Lewis acids, indicating a catalytic role in the propagation step.

| Lewis Acid | Concentration (mol %) | Temperature (°C) | k_p Enhancement | Reference |

|---|---|---|---|---|

| AlCl₃ | 5 | ~0 - 60 | ~80% increase | anu.edu.au |

| AlCl₃ | 10 | 22 | ~100% increase | anu.edu.au |

| ZnCl₂ | 5 | ~0 - 60 | ~40% increase | anu.edu.au |

| LiNTf₂ | Various | Not Specified | Significant increase dependent on concentration | rsc.org |

A dramatic decrease in the average termination rate coefficient, ⟨k_t⟩, is observed in the radical polymerization of methyl methacrylate in the presence of salts like lithium triflate. researchgate.netacs.org This reduction is a key consequence of the complexation between the lithium cation and the propagating radicals. The electrostatic repulsion between these complexed radical chain ends hinders their ability to approach each other for termination (either by combination or disproportionation). researchgate.netacs.org This effect leads to a notable increase in the concentration of propagating radicals in the system, as confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netacs.org

Spectroscopic and theoretical studies confirm that the lithium cation plays a dual role by forming complexes with both the monomer and the propagating radical. rsc.orgnii.ac.jpresearchgate.net

Lithium Cation-Monomer Complexation : The Li⁺ ion coordinates with the oxygen atom of the carbonyl group in the methacrylate monomer. rsc.orgresearchgate.net This interaction polarizes the monomer, activating its vinyl group and making it more susceptible to radical attack, which contributes to the increase in k_p. rsc.orgnii.ac.jp

Lithium Cation-Propagating Radical Complexation : The Li⁺ ion also complexes with the ester group at the end of the growing polymer chain. nii.ac.jpresearchgate.net This interaction stabilizes the propagating radical. rsc.org The resulting charged complexes repel each other, significantly reducing the rate of bimolecular termination. researchgate.netacs.org

This dual mechanism proposes that the propagation step occurs between a lithium ion-stabilized propagating radical and a lithium ion-activated incoming monomer. rsc.orgnii.ac.jp

The substantial reduction in the termination rate, coupled with ongoing propagation, imparts "quasi-living" characteristics to the free-radical polymerization system. researchgate.netacs.org The suppressed termination leads to long-lived propagating radicals, allowing for the synthesis of polymers with controlled molecular weights and the potential for block copolymer formation through sequential monomer addition. researchgate.net This behavior arises directly from the strong electrostatic repulsion between the Li⁺-complexed radical chain ends, which effectively prevents premature termination. acs.org

Role of Lithium Cation-Monomer and Lithium Cation-Propagating Radical Complexation

Anionic Polymerization Initiation and Propagation

In the anionic polymerization of methacrylates, lithium-based initiators lead to the formation of enolate active species at the propagating chain end. The structure and aggregation state of these active centers are critical to the polymerization control.

The active centers in the anionic polymerization of methacrylates initiated by organolithium compounds are lithium enolates. To understand their behavior, low-molecular-weight model compounds, specifically α-lithioesters like methyl α-lithioisobutyrate, are often studied. uliege.beacs.orgcapes.gov.br These compounds serve as unimeric models for the propagating species. uliege.be

The characterization of these active centers reveals several key features:

Aggregation : In nonpolar solvents, lithium enolates tend to self-aggregate, forming various species such as dimers and tetramers. uliege.beacs.orguni-bayreuth.de These aggregates have different reactivities, with higher aggregates being less reactive. This can lead to poor control over the polymerization, resulting in broad molecular weight distributions. acs.org The equilibrium between these aggregated species complicates the polymerization kinetics. uni-bayreuth.de

Structure : Spectroscopic methods like NMR and IR are used to investigate the structure of these α-lithioester active centers. uliege.be The bonding between the lithium and the enolate is highly polarized, and the negative charge is delocalized over the C-C-O system. uliege.be The coordination of the lithium counterion is crucial; it can coordinate intramolecularly with ester groups of the polymer chain, which affects the polymerization rate and equilibrium constants. capes.gov.br

Modeling : The study of dimeric and trimeric models, in addition to the unimeric α-lithioesters, has shown that the reactivity of the active species can change dramatically with the addition of the first few monomer units. uliege.beuliege.be Quantum-chemical studies have been employed to model the structure of these active centers and their mixed aggregates with additives like lithium alkoxides, providing insight into how these complexes can coordinate a monomer molecule for the addition reaction. acs.org

The use of ligands or additives, such as lithium chloride or lithium alkoxides, can break up the aggregates by forming mixed aggregates, leading to better polymerization control. acs.orgcmu.edu

Aggregation Phenomena of Active Species (e.g., Monomeric, Dimeric, Tetrameric, Hexametric Structures)

In the anionic polymerization of methacrylates, the active species, which are lithium ester enolates, tend to form aggregates in solution, similar to other organolithium compounds. cmu.edu These aggregations can significantly impact the reactivity of the initiating species. It has been observed that aggregated species are considerably less reactive than their non-aggregated counterparts. acs.org For instance, in the anionic polymerization of methyl methacrylate (MMA) initiated by methyl α-lithioisobutyrate (MIB−Li) in tetrahydrofuran (B95107) (THF), the propagation rate constant of non-aggregated ion pairs is orders of magnitude larger than that of the aggregated species. uliege.beacs.org

The degree of aggregation is influenced by factors such as the ester group, concentration, and temperature. uliege.be The coexistence of various aggregated species with different reactivities, which exchange slowly on the polymerization timescale, can lead to uncontrolled polymerization and broad molecular weight distributions, especially in nonpolar solvents. acs.org Therefore, strategies to decrease aggregation or suppress the formation of highly aggregated and less reactive species are crucial for achieving controlled polymerization. acs.org The use of certain ligands, such as lithium alkoxyalkoxides, has been shown to be effective in breaking up these aggregates by forming mixed aggregates. acs.org

| Factor | Influence on Aggregation | Reference |

| Ester Group | The nature of the ester group in the lithium enolate affects the degree of aggregation. | uliege.be |

| Concentration | Higher concentrations generally favor the formation of higher aggregates. | uliege.be |

| Temperature | Temperature can influence the equilibrium between different aggregation states. | uliege.be |

| Solvent | The polarity of the solvent plays a critical role in the aggregation phenomena. | acs.org |

Solvent Effects on Aggregation and Reactivity

The choice of solvent has a profound impact on both the aggregation state of the active species and their reactivity in the polymerization of lithium methacrylate. In nonpolar solvents like toluene, the polymerization often proceeds in an uncontrolled manner, resulting in polymers with very broad and multimodal molecular weight distributions. acs.org This is attributed to the presence of various aggregated species that have different reactivities and interconvert slowly. acs.org

In contrast, polar solvents like tetrahydrofuran (THF) can influence the equilibrium between associated and non-associated ion pairs. uliege.be Kinetic data indicate that in THF, the propagation rate constant of the non-aggregated species is 100 to 1000 times larger than that of the aggregated ones. uliege.be By carefully selecting the solvent and reaction temperature, it is possible to achieve controlled polymerization, leading to polymers with narrow molecular weight distributions. uliege.be For example, in THF at -100°C, the polymerization is first-order in monomer, and the resulting polymer has a very narrow molecular weight distribution. uliege.be

The addition of co-solvents or specific ligands can further modulate the reactivity. For instance, lithium alkoxyalkoxides have been shown to be highly effective additives, even in nonpolar solvents, by deaggregating the chain ends and forming species with extremely high reactivity. acs.org The effect of solvents on polymerization kinetics is a complex phenomenon, and recent studies have utilized quantum chemistry-based models to better understand and predict these effects by considering the thermodynamic non-ideality of the system. advancedsciencenews.com

| Solvent Type | Effect on Aggregation | Effect on Reactivity | Reference |

| Nonpolar (e.g., Toluene) | Promotes the formation of higher aggregates. | Leads to uncontrolled polymerization and broad molecular weight distribution. | acs.org |

| Polar (e.g., THF) | Shifts equilibrium towards non-aggregated species. | Increases the propagation rate and allows for controlled polymerization. | uliege.be |

| Polar with Ligands (e.g., Lithium Alkoxyalkoxides) | Breaks up aggregates by forming mixed aggregates. | Dramatically increases reactivity, even in nonpolar solvents. | acs.org |

Stereocontrol Mechanisms and Tacticity Modulation

The stereochemistry, or tacticity, of the resulting polymer is a critical property that is significantly influenced by the polymerization conditions, including the presence of lithium ions and the choice of solvent. anu.edu.au In the context of this compound polymerization, the lithium cation can play a dual role: stabilizing the propagating radical species and activating the incoming monomer. researchgate.net This interaction can influence the stereochemical outcome of the polymerization. researchgate.net

Different polymerization mechanisms can lead to different tacticities. For instance, anionic polymerization can produce highly stereoregular polymers. anu.edu.au The use of specific initiators and solvents at controlled temperatures is key to achieving high stereoregularity. For example, stereoregular poly(methyl methacrylate) (PMMA) was first prepared using 9-fluorenyl lithium in 1,2-dimethoxyethane (B42094) at –60 °C.

Lewis acids, including lithium salts, can be used to modulate the tacticity in radical polymerization. researchgate.net For example, the addition of lithium triflate to the radical photopolymerization of methyl methacrylate has been shown to influence the stereochemistry. researchgate.net In aprotic solvents, a 2:1 complex between the monomer and the lithium ion can lead to heterotactic-rich polymers, while a 1:1 complex in protic polar solvents can yield syndiotactic-rich polymers. researchgate.net The selection of the appropriate combination of solvent and alkali metal salt allows for the synthesis of polymers with a wide range of stereoregularities, including isotactic, syndiotactic, and heterotactic structures. researchgate.net

| Condition | Resulting Tacticity | Proposed Mechanism | Reference |

| Anionic polymerization with 9-fluorenyl lithium in 1,2-dimethoxyethane at -60°C | Stereoregular PMMA | Controlled addition to the growing polymer chain. | |

| Radical polymerization with lithium triflate in protic polar solvents | Syndiotactic-rich polymer | Formation of a 1:1 complex between the monomer and Li+. | researchgate.net |

| Radical polymerization with lithium triflate in aprotic solvents | Heterotactic-rich polymer | Formation of a 2:1 complex between the monomer and Li+. | researchgate.net |

Comparison of Polymerization Pathways and their Advantages

Different polymerization pathways, such as free-radical and anionic polymerization, offer distinct advantages for the synthesis of polymers from this compound and related monomers. rsc.org

Free-Radical Polymerization: This method is versatile and can be applied to a wide range of monomers. rsc.org However, it often results in polymers with a broad molecular weight distribution. rsc.org The use of additives like lithium salts can help to control the polymerization kinetics and, to some extent, the stereochemistry of the resulting polymer. researchgate.net For instance, in the presence of lithium triflate, the termination rate coefficient is dramatically decreased, leading to "quasi-living" polymer chains. researchgate.netacs.org

Anionic Polymerization: This pathway, particularly when "ligated" with appropriate additives, offers a high degree of control over the polymerization process. uliege.be It can lead to polymers with predictable molecular weights and low polydispersities. uliege.be A key advantage of living anionic polymerization is the ability to synthesize well-defined block copolymers and other complex architectures. uliege.be However, anionic polymerization is often more sensitive to impurities and requires stringent reaction conditions.

In Situ Polymerization: This technique involves the polymerization of monomers directly within a device, such as a lithium-ion battery. mdpi.com It can be initiated by thermal or radiation methods and is advantageous for creating gel polymer electrolytes with good interfacial contact between the electrolyte and the electrodes. mdpi.com This can lead to improved battery performance and safety. nih.gov

| Polymerization Pathway | Advantages | Limitations | Reference |

| Free-Radical Polymerization | Wide range of applicable monomers. | Broad molecular weight distribution. | rsc.org |

| Anionic Polymerization | High control over molecular weight and architecture; narrow polydispersity. | Sensitive to impurities; requires stringent conditions. | uliege.be |

| In Situ Polymerization | Forms good interfacial contact in devices; can improve performance and safety. | Can have residual unreacted monomer. | mdpi.comnih.gov |

Advanced Characterization Techniques in Lithium Methacrylate Research

Spectroscopic Analysis

Spectroscopic techniques are instrumental in elucidating the structural and electronic properties of lithium methacrylate (B99206). By interacting with molecules using electromagnetic radiation, these methods offer a detailed view of atomic and molecular orbitals, vibrational modes, and the local environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ⁷Li NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. In the context of lithium methacrylate research, ¹H, ¹³C, and ⁷Li NMR provide comprehensive information about the methacrylate anion and the coordination environment of the lithium cation.

¹H NMR spectroscopy is used to identify the proton environments within the methacrylate structure. The spectra can confirm the presence of the vinyl and methyl protons, and their chemical shifts provide information about the electronic environment. In studies of polymers derived from this compound, such as poly(methyl methacrylate) (PMMA), ¹H NMR is crucial for determining the polymer's stereoregularity (tacticity) by analyzing the chemical shifts of the α-methyl protons. tubitak.gov.tr For instance, syndiotactic, heterotactic, and isotactic triads in PMMA appear at distinct chemical shifts. tubitak.gov.tr

¹³C NMR spectroscopy probes the carbon backbone of the methacrylate molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the unambiguous identification of the carboxylate carbon, the vinylic carbons, and the methyl carbon. savemyexams.comlibretexts.org The chemical shift of the carbonyl carbon is particularly sensitive to its electronic environment and can indicate the nature of its interaction with the lithium cation. rsc.org In polymer studies, ¹³C NMR complements ¹H NMR in determining tacticity and monomer conversion. researchgate.net

⁷Li NMR spectroscopy is specifically used to study the local environment and dynamics of the lithium ions. mdpi.com The chemical shift and linewidth of the ⁷Li signal can provide insights into the coordination of the lithium ion with the methacrylate carboxylate group and any solvent molecules present. mdpi.comcapes.gov.br In polymer electrolytes containing this compound, ⁷Li NMR is employed to differentiate between mobile lithium ions and those that are more tightly bound to the polymer matrix, which is critical for understanding ionic conductivity. mdpi.commcmaster.ca For example, narrower lines in ⁷Li NMR spectra are indicative of more mobile Li⁺ ions. mdpi.com

Table 1: Typical NMR Chemical Shift Ranges for Methacrylate-Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | C=CH₂ (vinyl protons) | 5.0 - 6.5 | escholarship.org |

| ¹H | α-CH₃ (methyl protons) | 0.8 - 1.2 | tubitak.gov.tr |

| ¹³C | C=O (carbonyl carbon) | 165 - 185 | libretexts.org |

| ¹³C | C=CH₂ (vinylic carbon) | 120 - 140 | libretexts.org |

| ¹³C | α-CH₃ (methyl carbon) | 18 - 25 | libretexts.org |

| ⁷Li | Li⁺ coordinated by polymer | Varies with coordination | mdpi.comcapes.gov.br |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy (ATR-FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a vital technique for identifying functional groups and studying intermolecular interactions in this compound. The method measures the absorption of infrared radiation by the molecule, which excites molecular vibrations.

In the analysis of this compound, FTIR spectra prominently feature absorption bands corresponding to the carboxylate group (COO⁻). The positions of the asymmetric and symmetric stretching vibrations of the COO⁻ group are sensitive to the ionic character of the Li-O bond. A key area of investigation is the interaction between the lithium ion and the carbonyl (C=O) group of the methacrylate unit, especially in polymer systems. wiley.comnih.gov The formation of a coordinate bond between the Li⁺ ion and the oxygen atom of the carbonyl group leads to a noticeable shift in the C=O stretching frequency. uniten.edu.my This interaction is also observed with the ether group (C-O-C) in methacrylate-based polymers. uniten.edu.myresearchgate.net Attenuated Total Reflectance (ATR)-FTIR is a common variant of this technique used for the analysis of solid and film samples, revealing shifts in carbonyl stretching bands that indicate lithium coordination.

Table 2: Characteristic FTIR Absorption Bands in Methacrylate Systems and Their Shifts Upon Lithium Ion Coordination

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Wavenumber Shift with Li⁺ | Reference |

|---|---|---|---|

| C=O Stretch (Asymmetric) | ~1730 | Shift to lower frequency | wiley.comnih.gov |

| C-O-C Stretch (Ether) | 1100 - 1300 | Shift in position/intensity | uniten.edu.myresearchgate.net |

| CH₂ Wagging | ~1450 | Changes upon complexation | nih.gov |

Note: The magnitude and direction of the shift can depend on the concentration of lithium salt and the specific polymer matrix.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. rwth-aachen.de While this compound in its ground state is diamagnetic and thus EPR-silent, this technique is highly relevant for studying processes involving radical species, such as radical polymerization of the methacrylate monomer or in the context of advanced battery materials.

In the field of organic radical batteries, for instance, EPR is used to investigate cathode materials based on methacrylate polymers like poly(2,2,6,6-tetramethyl-1-piperidinyloxy methacrylate) (PTMA). rwth-aachen.de In such studies, EPR can monitor the redox state of the radical sites during battery cycling. researchgate.net Furthermore, in operando EPR can be employed to detect the formation of metallic lithium deposits (which have conduction electrons that are EPR-active) in lithium-ion batteries, a phenomenon relevant to battery safety and performance. copernicus.orgcopernicus.org The technique is sensitive enough to distinguish between different morphologies of lithium metal, such as dendritic or mossy structures. arxiv.org

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions in a molecule by quantifying its absorption of ultraviolet and visible light. chemtube3d.com For compounds like this compound, UV-Vis spectroscopy can provide information about the electronic structure of the methacrylate anion, particularly the π → π* transitions associated with the carbon-carbon and carbon-oxygen double bonds.

The UV absorption of poly(methyl methacrylate) lies below 260 nm. researchgate.net In the context of battery research, UV-Vis spectroscopy is used to assess the stability of electrolyte components, including organic solvents and additives, under operating conditions. spectroscopyonline.comspectroscopyonline.com Degradation of the electrolyte can lead to the formation of new chromophores that absorb at different wavelengths, which can be monitored by this technique. spectroscopyonline.com It can also be used to examine the optical properties of new electrolyte additives to predict potential photodegradation. spectroscopyonline.com

Electrochemical Characterization

Electrochemical techniques are essential for evaluating the potential of this compound-based materials for applications in energy storage devices like lithium-ion batteries. These methods probe the ionic conductivity and interfacial phenomena that govern device performance.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrochemical properties of materials, particularly ionic conductivity and interfacial processes. nih.gov The method involves applying a small amplitude AC potential or current perturbation to the sample over a wide range of frequencies and measuring the resulting impedance. nih.gov

In the study of polymer electrolytes derived from or containing this compound, EIS is the primary method for determining ionic conductivity. researchgate.net The data is often represented in a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. From this plot, the bulk resistance of the electrolyte can be determined, which is then used to calculate the ionic conductivity. The shape of the impedance spectrum also provides information about other processes, such as charge transfer resistance at the electrode-electrolyte interface and diffusion phenomena. nih.gov The temperature dependence of ionic conductivity, often studied using EIS, can reveal the mechanism of ion transport. nih.gov

Table 3: Conceptual Data from an EIS Experiment on a this compound-Based Polymer Electrolyte

| Parameter | Description | Typical Representation |

|---|---|---|

| Nyquist Plot | Plot of -Z'' (imaginary impedance) vs. Z' (real impedance) | A semicircle at high frequencies followed by a spike at low frequencies. |

| Bulk Resistance (R_b) | The intercept of the high-frequency semicircle with the Z' axis. | Used to calculate ionic conductivity (σ = L / (R_b * A)), where L is thickness and A is area. |

| Charge Transfer Resistance (R_ct) | The diameter of the semicircle. | Represents the resistance to electrochemical reactions at the electrode interface. |

| Warburg Impedance | A 45° line at low frequencies. | Indicates diffusion-limited processes. |

Linear Sweep Voltammetry (LSV)

Linear Sweep Voltammetry (LSV) is a crucial electroanalytical technique used to determine the electrochemical stability window (ESW) of an electrolyte. mdpi.com The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. mdpi.com This is particularly important for applications in lithium-ion batteries, where the electrolyte is subjected to high potentials.

In a typical LSV experiment for a polymer electrolyte, a cell is assembled with a lithium metal electrode, the electrolyte membrane, and an inert working electrode like stainless steel or platinum. mdpi.com The potential is then swept linearly over time, and the resulting current is measured. mdpi.com A sharp increase in current indicates the onset of electrolyte decomposition.

Research on various polymer electrolytes, including those with methacrylate components, demonstrates the utility of LSV. For instance, in studies of poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) based electrolytes, LSV showed stability up to 4.1 V. nih.gov Similarly, a study on a blend of rosin (B192284) gum and cellulose (B213188) acetate (B1210297) with LiNO3 reported an electrochemical stability of up to 2.6 V. researchgate.net For a "water-in-salt" aqueous polymer electrolyte based on methacrylates, LSV was performed using a three-electrode system with a titanium or aluminum foil as the working electrode. rsc.org The electrochemical stability window for a poly(vinyl alcohol) (PVA) based gel polymer electrolyte was found to be as wide as ~5 V, making it suitable for electrochemical device applications. mdpi.com

The scan rate is a critical parameter in LSV measurements. A common scan rate used in these studies is 0.1 mV/s. mdpi.comnih.gov The choice of working electrode material can also influence the results, with different studies utilizing stainless steel, platinum, or conductive carbon. mdpi.com

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is another powerful electrochemical technique that provides information on the redox behavior and electrochemical stability of materials. rsc.org In CV, the potential is swept linearly to a set potential and then reversed back to the initial potential, while the current response is measured. rsc.org This allows for the study of both oxidation and reduction processes within a single experiment.

In the context of this compound-based electrolytes, CV is used to assess the stability of the electrolyte over multiple cycles and to observe any reversible or irreversible electrochemical reactions. For example, in the study of a triblock copolymer of benzyl (B1604629) methacrylate and oligo(ethylene glycol) methyl ether methacrylate, CV revealed instabilities over several cycles, with an unsteady current flow and a reduction peak appearing below 2 V, indicating that the electrolyte was not electrochemically stable under the tested conditions. researchgate.net

CV experiments on electropolymerized poly(methyl methacrylate)-poly(ethylene glycol) (PMMA-PEG) on a LiNi0.5Mn1.5O4 (LNMO) cathode showed that the cathodic current density decreased with an increasing number of polymerization cycles, suggesting an increase in the polymer thickness and associated ohmic drop. frontiersin.org In another study, the electrochemical stability of an amorphous poly[oxymethylene-oligo(oxyethylene)] electrolyte was determined by microelectrode cyclic voltammetry, identifying the potential at which a rapid rise in current occurred. uminho.pt

The setup for CV measurements typically involves a three-electrode configuration, with a working electrode, a counter electrode (often lithium foil), and a reference electrode (also often lithium foil). frontiersin.org The scan rate can be varied to study the kinetics of the electrochemical processes. frontiersin.org

Lithium Transference Number (tLi+) Measurement

The lithium transference number (tLi+) is a critical parameter that quantifies the fraction of the total ionic conductivity contributed by the lithium ions. acs.org A high tLi+ is desirable for high-performance lithium batteries as it minimizes concentration polarization, allowing for higher power delivery. d-nb.info

The most common method for determining tLi+ in polymer electrolytes is the Bruce-Vincent method. lithiuminventory.commdpi.com This technique combines AC impedance spectroscopy and DC polarization measurements on a symmetric Li/electrolyte/Li cell. nih.govacs.org A small DC voltage is applied across the cell, and the initial and steady-state currents are measured. jecst.org The tLi+ is then calculated using the Bruce-Vincent equation, which takes into account the initial and steady-state currents, the applied voltage, and the interfacial resistances before and after polarization. lithiuminventory.commdpi.com

However, it is important to note that the Bruce-Vincent method relies on several assumptions, including the ideality of the electrolyte and the absence of ion-ion correlations, which may not hold true in concentrated electrolyte systems. rsc.org This can lead to an overestimation of the true transference number. lithiuminventory.com More accurate methods like the Hittorf method or electrophoretic nuclear magnetic resonance (NMR) exist, but the Bruce-Vincent method remains widely used due to its convenience. rsc.org

For gel polymer electrolytes, tLi+ values can be significantly influenced by the polymer matrix. For instance, a gel polymer electrolyte based on polyethylene (B3416737) glycol dimethyl ether (PEGDMA) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) exhibited a tLi+ of 0.48. acs.org In another study, a porous polymer electrolyte based on crosslinked polyethylene glycol showed a high transference number of 0.65. mdpi.com

Structural and Morphological Analysis

The structure and morphology of this compound-based polymer electrolytes play a crucial role in determining their ionic conductivity and mechanical properties. Techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Small-Angle X-ray Scattering (SAXS) are essential for characterizing these features.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique used to investigate the crystalline or amorphous nature of polymer electrolytes. researchgate.netripublication.com Amorphous regions in a polymer matrix facilitate ion transport, as the polymer chains have greater segmental motion compared to crystalline regions. mdpi.com Therefore, a higher degree of amorphicity is generally correlated with higher ionic conductivity. researchgate.net

In studies involving this compound and other polymers, XRD patterns are used to assess the effect of adding lithium salts or other components on the crystallinity of the polymer matrix. The dissolution of a lithium salt into a polymer matrix typically leads to a decrease in the intensity of the crystalline peaks of the polymer and the appearance of a broad amorphous halo, indicating the formation of a polymer-salt complex and a reduction in crystallinity. aip.orgresearchgate.net

For example, in a study of poly(methyl methacrylate) (PMMA) based solid polymer electrolytes, XRD analysis confirmed that the addition of lithium acetate (CH3COOLi) resulted in more amorphous films. researchgate.net Similarly, for a blend of PVDF-HFP and PMMA with lithium triflate (LiTf), XRD confirmed structural changes and complex formation. nih.gov In some cases, the addition of nanofillers like Al2O3 can also influence the crystallinity, with nano-sized fillers promoting a more amorphous structure and thus higher ionic conductivity. aip.org The complete disappearance of the salt's crystalline peaks in the XRD pattern of the polymer electrolyte indicates the complete dissolution of the salt in the polymer matrix. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of polymer electrolytes. ripublication.comnih.gov The morphology, including features like porosity and phase separation, can significantly impact the electrolyte's properties.

SEM images can reveal the effects of blending different polymers or adding salts and plasticizers. For instance, in a blend of PVDF-HFP and PMMA, SEM showed that the addition of PMMA and LiTf modified the surface morphology of PVDF-HFP, resulting in a system with no separate phases, indicating good compatibility. nih.gov The resulting film exhibited a network of interconnecting microstructures. nih.gov

In another study on PVDF/PHEMA electrolytes, SEM images of the fracture surfaces showed that pure PVDF had a porous, cluster-like morphology. scielo.br The addition of PHEMA and LiClO4 altered this morphology, with the miscibility of the polymers influencing the final structure. scielo.br SEM analysis of a gel polymer electrolyte reinforced membrane confirmed the creation of a pouch-shaped gel with uniformly distributed lithium ions. mdpi.com Furthermore, SEM can be used to observe the formation of a porous structure with a smooth surface in some polymer blends, which can facilitate faster ion movement. researchgate.net

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate the nanoscale structure of materials, providing information on features such as domain spacing in block copolymers and the size and shape of nanoparticles or pores. researchgate.netaip.org

In the context of this compound-containing block copolymers, SAXS is instrumental in determining the morphology of the self-assembled nanostructures. For example, in a LiCF3SO3-doped poly(styrene-b-ethylene oxide) [P(S-EO)] block copolymer, SAXS data revealed a hexagonally-packed cylinder morphology with a specific domain spacing. researchgate.net

SAXS can also be used to study the structure of polymer optical fibers, including those made from methacrylate-based copolymers, providing insights into anisotropy and crystallinity. uniroma1.it The technique can distinguish between ordered and disordered internal structures. uniroma1.it For acrylic block copolymers like poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA), SAXS analysis, in conjunction with the random phase approximation (RPA) theory, can be used to quantify the Flory-Huggins interaction parameter, which describes the thermodynamics of the polymer blend. mdpi.com In operando SAXS can even be used to investigate the evolving nanoscale morphology of a polymer electrolyte within a functioning battery during cycling. acs.org

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound-containing polymers, XPS is instrumental in analyzing the distribution and interaction of lithium ions within the polymer matrix.

Research Findings:

XPS depth profiling, often coupled with an ion sputtering source like C₆₀⁺, has been effectively used to investigate the spatial distribution of lithium ions in nanostructured block copolymer electrolytes. mit.edunih.govacs.org Studies on systems such as polystyrene-poly(oligo(oxyethylene)methacrylate) (PS-POEM) mixed with lithium salts reveal critical information about the location of the lithium ions. mit.edunih.govacs.orgnih.gov

Elemental Composition and Distribution: Survey scans in XPS analysis confirm the presence of key elements like Carbon (C 1s), Oxygen (O 1s), and Lithium (Li 1s). nih.gov In block copolymers, depth profiling has shown that the concentration of lithium ions is directly correlated with the concentration of the poly(oligo(oxyethylene)methacrylate) (POEM) domains, which are rich in oxygen. mit.edunih.govnih.gov This indicates that the lithium ions are preferentially located within the POEM block. nih.gov

Chemical State Analysis: High-resolution XPS spectra, particularly of the C 1s and O 1s regions, allow for the deconvolution of peaks to understand the chemical bonding environment. This analysis has indicated that lithium ions appear to be uniformly distributed within the POEM domains, interacting with the oxygen atoms of the methacrylate groups. mit.edunih.govacs.org This interaction is fundamental to the ionic conductivity of the polymer electrolyte.

Surface Chemistry of Electrodes: XPS is also employed to analyze the solid electrolyte interphase (SEI) layer formed on electrodes in lithium-ion batteries. For instance, analysis of electrodes cycled with electrolytes containing methacrylate additives has shown that these additives can modify the chemical composition of the SEI, potentially retarding the formation of undesirable carbonate compounds and enhancing battery stability. mdpi.com

The table below summarizes typical binding energies observed in XPS analysis of methacrylate-based polymer systems.

| Element (Orbital) | Approximate Binding Energy (eV) | Significance in Methacrylate Systems |

| C 1s | ~285 | Main component of the polymer backbone and side chains. |

| O 1s | ~531 | Associated with the carbonyl (C=O) and ether (C-O) groups in the methacrylate unit, which interact with Li⁺ ions. |

| Li 1s | ~55 | Direct detection and quantification of lithium. |

| F 1s | ~685 | Often present from the anion of the lithium salt (e.g., LiTFSI). |

Thermal and Mechanical Characterization

The thermal and mechanical properties of polymers containing this compound are critical for their performance and operational safety, especially in applications like batteries that can experience significant temperature fluctuations and mechanical stress.

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Research Findings:

In research on methacrylate-based polymer electrolytes, DSC is widely used to study the effect of lithium salt addition on the polymer's thermal behavior. The interaction between lithium ions and the polymer chains significantly influences the material's thermal properties.

Glass Transition Temperature (Tg): The Tg is a key indicator of the segmental motion of polymer chains. The addition of lithium salts to poly(methyl methacrylate) (PMMA) often leads to an increase in Tg. mdpi.com This is attributed to the ion-dipole interactions between the lithium cations (Li⁺) and the carbonyl groups of the methacrylate units, which restricts chain mobility and can create a form of ionic crosslinking. mdpi.comresearchgate.net However, in some gel polymer electrolytes, the plasticizing effect of solvents can lead to a decrease in Tg. mdpi.com

The following table presents exemplary data from DSC analyses of methacrylate-based polymer systems.

| Polymer System | Additive (Lithium Salt) | Observed Thermal Transition | Temperature (°C) | Reference |

| PMMA | None | Tg | ~89 | mdpi.com |

| Poly(glycidyl methacrylate) (pPEGMA) | None | Tg | -49 | researchgate.net |

| pPEGMA | LiPF₆ | Tg | -38 | researchgate.net |

| PVdF-HFP/LiTf | PMMA (22.5 wt.%) | Tm | 136 | nih.gov |

| PEO/p5PhTFSI-Li | 30 wt% p5PhTFSI-Li | Tm | 59.5 | rsc.org |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of materials.

Research Findings:

TGA is essential for evaluating the operational temperature limits of this compound-containing polymer electrolytes.

Decomposition Temperature: TGA curves for copolymers like poly(glycidyl methacrylate-co-methyl methacrylate) show distinct decomposition steps corresponding to each component. researchgate.net The addition of lithium salts like lithium triflate has been shown to increase the initial decomposition temperature of the polymer, thereby enhancing its thermal stability. researchgate.net

Weight Loss Events: In studies of PMMA-based gel electrolytes, TGA helps identify weight loss due to the volatilization of residual monomers or plasticizers, which typically occurs at temperatures below the main polymer degradation. mdpi.com For instance, a significant weight loss between 100 °C and 250 °C in a PMMA-based gel was attributed to the loss of plasticizers and the formation of monomer from polymer chain degradation. mdpi.com For metal salts of poly(methacrylic acid), an initial weight loss around 135 °C is often attributed to the removal of adsorbed water. researchgate.net

| Polymer System | Atmosphere | Key Decomposition Range (°C) | Observation | Reference |

| Poly(glycidyl methacrylate-co-methyl methacrylate) | - | 188 - 230 | Decomposition of PGMA component | researchgate.net |

| Poly(glycidyl methacrylate-co-methyl methacrylate) | - | 370 - 440 | Decomposition of PMMA component | researchgate.net |

| PMMA-Li-PC-EC Gel | - | 100 - 250 | Loss of plasticizer/monomer | mdpi.com |

| Metal Salts of Poly(methacrylic acid) | - | ~135 | Elimination of adsorbed water | researchgate.net |

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of materials. It applies an oscillatory force to a sample and measures its response, providing information on the storage modulus (E'), loss modulus (E''), and tan delta (δ). These parameters relate to the material's stiffness, energy dissipation, and damping characteristics, respectively.

Research Findings:

DMA is a powerful tool for probing the structure-property relationships in polymer networks containing this compound.

Storage Modulus (E'): In studies of PVC/PEMA blends, the addition of a lithium salt was found to increase the storage modulus, indicating a stiffening of the material. scientific.net This is consistent with the idea that lithium ions form physical crosslinks with the polymer chains.

Glass Transition Temperature (Tg): The peak of the tan δ curve is often used to determine the Tg. For PVC/PEMA blends doped with a lithium salt, DMA results showed that the Tg increased with the salt concentration. scientific.net Similarly, for crosslinked PMMA, an increase in the amount of crosslinker leads to a higher Tg and an increased storage modulus in the rubbery plateau region (E'rubbery), which is indicative of a higher crosslink density. bibliotekanauki.pl

| Polymer System | Effect of Lithium Salt/Crosslinker | DMA Finding | Reference |

| PVC/PEMA Blend | Increased LiN(CF₃SO₂)₂ concentration | Increased Storage Modulus (E') | scientific.net |

| PVC/PEMA Blend | Increased LiN(CF₃SO₂)₂ concentration | Increased Glass Transition Temperature (Tg) | scientific.net |

| Crosslinked PMMA | Increased TEGDMA crosslinker content | Increased Glass Transition Temperature (Tg) | bibliotekanauki.pl |

| Crosslinked PMMA | Increased TEGDMA crosslinker content | Increased Rubbery Modulus (E'rubbery) | bibliotekanauki.pl |

Rheology is the study of the flow of matter, primarily in a liquid state but also as "soft solids" or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. Rheological studies are crucial for understanding the processability and viscoelastic properties of this compound in polymer solutions and gels.

Research Findings:

The incorporation of lithium salts into methacrylate polymer melts and solutions significantly alters their rheological behavior.

Theoretical and Computational Investigations of Lithium Methacrylate Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to study the electronic structure, geometry, and energetics of molecules and their aggregates with high accuracy. scivisionpub.comrsc.org These first-principles approaches are essential for understanding the intrinsic properties of lithium methacrylate (B99206) systems without empirical parameters. rsc.org

In nonpolar solvents, lithium enolates, which are structurally related to the propagating species in the anionic polymerization of methacrylates, tend to form aggregates. acs.org Quantum chemical calculations have been instrumental in determining the most stable structures of these aggregates. Studies on model compounds like methyl α-lithioisobutyrate (MIB-Li), which serves as an analogue for the active center in methacrylate polymerization, have been performed using both ab initio Hartree-Fock and DFT methods. acs.org

The geometric optimization of various MIB-Li aggregates (monomers, dimers, and tetramers) has shown that stability increases with the degree of aggregation. acs.org For instance, a "cubic" tetramer was found to be significantly more stable than a planar dimer. acs.org DFT calculations have further explored the stability of mixed aggregates, for example, between MIB-Li and lithium 2-methoxyethoxide (MEO-Li). These calculations revealed that hexameric structures of a prismatic type are the most stable, and the formation of these mixed aggregates from their pure components is an exothermic process. acs.org The stability of these complexes is crucial as it influences the kinetics of polymerization. acs.org

| Aggregate/Complex | Method | Key Finding on Stability |

| (MIB-Li)n (n=2, 4) | Ab initio Hartree-Fock | The cubic tetramer is considerably more stable than the planar dimer. acs.org |

| (MIB-Li)n(MEO-Li)x | DFT (BP86) | Hexameric prismatic structures are the most stable aggregates. acs.org |

| (MIB-Li)1(MEO-Li)5-MMA | DFT (BP86) | This complex is significantly more stable than other mixed aggregates, suggesting its role in polymerization. acs.org |

This table presents findings from computational studies on the geometric optimization and stability of lithium-containing methacrylate-related aggregates.

The interaction between the lithium cation (Li⁺) and the methacrylate monomer or polymer is fundamental to the material's properties, especially in the context of polymer electrolytes. rsc.org DFT and ab initio calculations are used to model these coordination interactions. The lithium cation, acting as a Lewis acid, preferentially coordinates with the lone pair electrons on the oxygen atoms of the carbonyl group in the methacrylate unit. mdpi.comacs.org

Computational studies on poly(methyl methacrylate) (PMMA) based gel polymer electrolytes confirm that polar groups on the polymer backbone form complexes with lithium ions. rsc.org DFT calculations have been used to evaluate the binding energies of Li⁺ with different molecular species. For example, in mixed systems containing ethylene (B1197577) carbonate (EC) and PMMA, calculations show that Li⁺ prefers to coordinate with the EC solvent molecules due to higher binding energies, though coordination with the polymer's carbonyl groups also occurs. acs.org

In the anionic polymerization of methyl methacrylate (MMA), the coordination of a monomer molecule to a mixed aggregate, such as (MIB-Li)₁(MEO-Li)₅, has been modeled. acs.org DFT optimizations show that the MMA monomer coordinates to a lithium atom in the aggregate via its carbonyl oxygen. This interaction breaks a weaker "side-chain" bond within the aggregate and forms a very stable complex with a geometry poised for the monomer addition reaction. acs.org This demonstrates that the coordination of the monomer is a key step in the polymerization process.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures and interactions. escholarship.orgspectroscopyeurope.com

IR Shifts: Infrared (IR) spectroscopy is sensitive to changes in bond vibrational frequencies upon ion coordination. uliege.be The metallation of an ester group to form a lithium enolate results in a characteristic shift of the C=O stretching frequency to lower wavenumbers (e.g., from ~1730 cm⁻¹ to between 1650 and 1700 cm⁻¹) in the IR spectrum. uliege.be Computational chemistry can predict these vibrational frequencies. computabio.comfaccts.de For instance, calculations on complexes of Li⁺ with ethylene carbonate showed that computed frequency shifts for C=O vibrational modes upon coordination were in excellent agreement with experimental observations, allowing for the confident assignment of spectral peaks to specific coordinated structures. spectroscopyeurope.com Similar computational approaches can be applied to lithium methacrylate to understand how Li⁺ coordination affects its IR spectrum.

| Spectroscopic Property | System/Model | Computational Method | Key Prediction/Finding |

| ¹³C NMR Shift (α-carbon) | (MIB-Li)n(MEO-Li)6-n | DFT | Calculated shifts reproduce experimental trends, confirming mixed aggregate formation. acs.org |

| ¹³C NMR Shift (α-carbon) | (MIB-Li)1(MEO-Li)5-MMA | DFT | Coordination of MMA induces an upfield shift, indicating increased reactivity. acs.org |

| IR Frequency Shift (C=O) | Li⁺-Ethylene Carbonate | DFT | Predicted shifts upon Li⁺ coordination match experimental spectra, aiding peak assignment. spectroscopyeurope.com |

This table summarizes the application of quantum chemical calculations in predicting NMR and IR spectroscopic shifts for this compound-related systems.

Molecular Interaction Modeling (Li+-Monomer/Polymer Coordination)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govchemrxiv.org This technique is particularly valuable for investigating the dynamic properties of large systems like polymers, including ionic transport and chain dynamics, which are critical for applications like solid polymer electrolytes. mdpi.comosti.gov

In polymer electrolytes based on poly(this compound), understanding the pathways for Li⁺ ion transport is crucial for designing materials with high ionic conductivity. rsc.orgrsc.org MD simulations provide atomistic insights into these transport mechanisms. mdpi.com The primary mechanisms for Li⁺ transport in polymer electrolytes are:

Intra-chain hopping: Li⁺ ions move between coordination sites (e.g., carbonyl oxygens) along the same polymer chain. mdpi.com

Inter-chain hopping: Li⁺ ions jump from a coordination site on one polymer chain to a site on a different chain. mdpi.comacs.org

Vehicular motion: Li⁺ ions move together with the segmental motion of the polymer chains they are coordinated to. rsc.org

| System | Key Transport Mechanism | Simulation Finding |